molecular formula C7H12ClN3O B13027647 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl

Cat. No.: B13027647
M. Wt: 189.64 g/mol
InChI Key: GKWVENYPCZMLTI-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hydrochloride: is a compound that belongs to the class of pyrazolo-diazepines. These compounds are valuable scaffolds in drug design and medicinal chemistry due to their unique structural features and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hydrochloride typically involves the following steps :

    Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.

    Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.

    Reduction: Selective reduction of the lactam is accomplished using borane.

    Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.

    Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations.

Industrial Production Methods:

Industrial production methods for this compound are not extensively documented in the literature. the scalable synthesis routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using borane or other reducing agents to modify the lactam group.

    Substitution: Substitution reactions, such as Buchwald and Chan arylations, are common for modifying the N-terminal of the diazepine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Borane, lithium aluminum hydride.

    Substitution: Boronic acids, copper (II) acetate.

Major Products:

The major products formed from these reactions include various derivatives of the pyrazolo-diazepine scaffold, which can be further modified for specific applications in drug design and medicinal chemistry .

Scientific Research Applications

Chemistry:

The compound serves as a valuable scaffold for the synthesis of kinase inhibitors and other bioactive molecules .

Biology:

In biological research, it is used to study enzyme inhibition and protein interactions due to its unique structural features.

Medicine:

Industry:

In the industrial sector, it can be used in the synthesis of advanced materials and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to various biological effects, including the modulation of cell growth and proliferation.

Comparison with Similar Compounds

  • 4H-Pyrazolo[1,5-a][1,4]diazepine
  • 5,6,7,8-Tetrahydro[1,2,4]triazolo-[4,3-a]pyrazine

Uniqueness:

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hydrochloride is unique due to its specific structural features, which provide distinct biological activities and chemical reactivity patterns. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design and other scientific applications .

Properties

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-ol;hydrochloride

InChI

InChI=1S/C7H11N3O.ClH/c11-7-4-8-3-6-1-2-9-10(6)5-7;/h1-2,7-8,11H,3-5H2;1H

InChI Key

GKWVENYPCZMLTI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C(=CC=N2)CN1)O.Cl

Origin of Product

United States

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